molecular formula C20H17BrO3 B5137910 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5137910
M. Wt: 385.2 g/mol
InChI Key: JYUFNIJVSBVDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BBrBO, is a synthetic compound that has shown promising results in scientific research. BBrBO belongs to the class of benzochromenes, which have been studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In neurological research, 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to modulate the activity of neurotransmitters and improve neuronal function.
Biochemical and Physiological Effects:
3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit cancer cell growth, induce apoptosis, and inhibit angiogenesis. In neurological research, 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have neuroprotective effects, improve cognitive function, and modulate neurotransmitter activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. In cancer research, further studies are needed to elucidate its mechanism of action and optimize its use in combination with other therapeutic agents. In neurological research, further studies are needed to explore its potential therapeutic applications in various neurological disorders. Additionally, the development of more potent and selective derivatives of 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one could lead to the discovery of new therapeutic agents.

Synthesis Methods

3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is synthesized through a multistep process that involves the reaction of 4-bromobenzyl bromide with 6-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one in the presence of a base. The resulting product is then purified through column chromatography to obtain 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in high yield and purity.

Scientific Research Applications

3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, 3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-[(4-bromophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h5-11H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUFNIJVSBVDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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